molecular formula C6H11NO B13636530 2-Oxabicyclo[2.2.1]heptan-5-amine

2-Oxabicyclo[2.2.1]heptan-5-amine

Cat. No.: B13636530
M. Wt: 113.16 g/mol
InChI Key: PXHCGNSPYJSHAX-UHFFFAOYSA-N
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Description

2-Oxabicyclo[221]heptan-5-amine is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.1]heptan-5-amine typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction forms the bicyclic structure, which can then be further functionalized to introduce the amine group at the 5-position. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels–Alder reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.1]heptan-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the bicyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and strong nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and other functionalized derivatives that can be used in further synthetic applications.

Scientific Research Applications

2-Oxabicyclo[2.2.1]heptan-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-5-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Oxabicyclo[2.2.1]heptan-5-amine include:

  • 7-Oxabicyclo[2.2.1]heptane
  • 2-Azabicyclo[2.2.1]heptane
  • Norcantharidin

Uniqueness

What sets this compound apart is its specific amine substitution at the 5-position, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for targeted synthetic and medicinal applications .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxabicyclo[2.2.1]heptan-5-amine

InChI

InChI=1S/C6H11NO/c7-6-2-5-1-4(6)3-8-5/h4-6H,1-3,7H2

InChI Key

PXHCGNSPYJSHAX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CO2)N

Origin of Product

United States

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